molecular formula C8H10F2N2O B2964435 [2-(2,2-Difluoroethoxy)pyridin-3-yl]methanamine CAS No. 1423033-53-7

[2-(2,2-Difluoroethoxy)pyridin-3-yl]methanamine

Cat. No. B2964435
CAS RN: 1423033-53-7
M. Wt: 188.178
InChI Key: BQXGTYLMPDFMML-UHFFFAOYSA-N
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Description

“[2-(2,2-Difluoroethoxy)pyridin-3-yl]methanamine” is a chemical compound with the molecular formula C8H10F2N2O and a molecular weight of 188.18 . It is an oil-like substance at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H10F2N2O/c9-8(10)5-13-7-4-12-2-1-6(7)3-11/h1-2,4,8H,3,5,11H2 . This indicates the presence of a pyridine ring with a difluoroethoxy group and a methanamine group attached.


Chemical Reactions Analysis

While specific chemical reactions involving “[2-(2,2-Difluoroethoxy)pyridin-3-yl]methanamine” are not available, similar compounds have been synthesized and evaluated for various biological activities .


Physical And Chemical Properties Analysis

“[2-(2,2-Difluoroethoxy)pyridin-3-yl]methanamine” is an oil-like substance at room temperature . It has a molecular weight of 188.18 .

Scientific Research Applications

Catalytic Applications

One area of research involving related pyridinyl methanamine derivatives focuses on their role in catalysis. For example, the synthesis of unsymmetrical NCN′ and PCN pincer palladacycles, which includes derivatives of pyridinyl methanamine, has been explored for their catalytic activities. These compounds have undergone C–H bond activation to afford unsymmetrical pincer palladacycles, characterized in the solid state and evaluated for catalytic applications where the palladacycle remains in the Pd(II) state, showing good activity and selectivity (Roffe, Tizzard, Coles, Cox, & Spencer, 2016).

Anticonvulsant Agents

Research on Schiff bases of 3-aminomethyl pyridine, synthesized through condensation with substituted aryl aldehydes/ketones, has shown potential anticonvulsant activities. These compounds were screened for seizures protection, with several showing promising activity compared to clinically used drugs (Pandey & Srivastava, 2011).

Photophysical Behaviors

The synthesis and characterization of polydentate ligand derivatives, including pyridinyl methanamine, have revealed interesting photophysical behaviors. The addition of certain agents to solutions of these ligands resulted in an obvious red-shift of fluorescence, indicating potential applications in materials science and sensor development (Li Ping-hua, 2010).

Cellular Imaging and Photocytotoxicity

Iron(III) complexes of phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine and related compounds have been synthesized and their photocytotoxic properties examined. These complexes displayed unprecedented photocytotoxicity in red light, suggesting potential for therapeutic applications in targeting cancer cells through the generation of reactive oxygen species (Basu, Pant, Khan, Hussain, Kondaiah, & Chakravarty, 2014).

Enhanced Cellular Uptake

Iron(III) complexes with pyridoxal Schiff bases and modified dipicolylamines, including derivatives of pyridinyl methanamine, have been studied for their uptake in cancer cells and photocytotoxicity. These complexes exhibit remarkable photocytotoxicity with significant selectivity, reducing cell viability through apoptotic pathways induced by light-activated reactive oxygen species generation (Basu, Pant, Hussain, Kondaiah, & Chakravarty, 2015).

Safety and Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it may cause skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

While specific future directions for “[2-(2,2-Difluoroethoxy)pyridin-3-yl]methanamine” are not available, research into similar compounds suggests potential applications in the development of new antimicrobial drugs , anti-fibrotic drugs , and other pharmacological activities .

properties

IUPAC Name

[2-(2,2-difluoroethoxy)pyridin-3-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F2N2O/c9-7(10)5-13-8-6(4-11)2-1-3-12-8/h1-3,7H,4-5,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQXGTYLMPDFMML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)OCC(F)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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